8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride
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Overview
Description
8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 8-methoxyquinoline with methylamine and subsequent conversion to the carboximidamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the methoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .
Scientific Research Applications
8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride include other quinoline derivatives such as:
- 8-Methoxyquinoline
- 5-Methylquinoline
- Quinoline-2-carboximidamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1179359-95-5 |
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Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
8-methoxy-5-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-7-3-6-10(16-2)11-8(7)4-5-9(15-11)12(13)14;/h3-6H,1-2H3,(H3,13,14);1H |
InChI Key |
GJJFZOWUVMMWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC)C(=N)N.Cl |
Origin of Product |
United States |
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